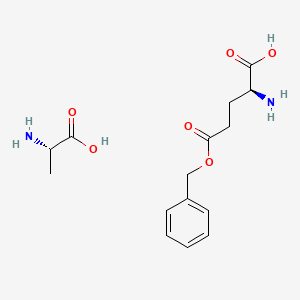

(2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;(2S)-2-aminopropanoic acid

Description

Gamma-Benzylglutamate-alanine copolymer is a synthetic polymer composed of gamma-benzylglutamate and alanine units. This copolymer is known for its unique properties, making it suitable for various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Properties

CAS No. |

37475-30-2 |

|---|---|

Molecular Formula |

C15H22N2O6 |

Molecular Weight |

326.34 g/mol |

IUPAC Name |

(2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;(2S)-2-aminopropanoic acid |

InChI |

InChI=1S/C12H15NO4.C3H7NO2/c13-10(12(15)16)6-7-11(14)17-8-9-4-2-1-3-5-9;1-2(4)3(5)6/h1-5,10H,6-8,13H2,(H,15,16);2H,4H2,1H3,(H,5,6)/t10-;2-/m00/s1 |

InChI Key |

LUBYMBWOEXNKPF-GBZGCGEDSA-N |

SMILES |

CC(C(=O)O)N.C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)N |

Isomeric SMILES |

C[C@@H](C(=O)O)N.C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)O)N |

Canonical SMILES |

CC(C(=O)O)N.C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)N |

Other CAS No. |

37475-30-2 |

Synonyms |

gamma-benzyl-L-glutmate-L-alanine copolypeptide gamma-benzylglutamate-alanine copolymer GBGAC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Gamma-Benzylglutamate-alanine copolymer can be synthesized through ring-opening polymerization of N-carboxy-γ-benzyl-L-glutamate anhydride (BLG-NCA) in the presence of a primary amine initiator. The reaction is typically carried out in a solvent such as N,N-dimethylformamide (DMF) at controlled temperatures to ensure the formation of the desired copolymer .

Industrial Production Methods

Industrial production of (2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;(2S)-2-aminopropanoic acid involves large-scale ring-opening polymerization processes. The use of nickel-mediated catalysts and controlled reaction conditions ensures high yield and purity of the copolymer . The polymerization process is followed by purification steps, including size-exclusion chromatography and multiple-angle laser light scattering, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Gamma-Benzylglutamate-alanine copolymer undergoes various chemical reactions, including:

Oxidation: The copolymer can be oxidized using oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The copolymer can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in aqueous solution.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles or electrophiles in organic solvents such as dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives of the copolymer, while reduction can yield reduced forms of the polymer .

Scientific Research Applications

Gamma-Benzylglutamate-alanine copolymer has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying polymerization mechanisms and reaction kinetics.

Biology: Employed in the development of biomimetic scaffolds for tissue engineering and regenerative medicine.

Industry: Utilized in the production of superabsorbent polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (2S)-2-amino-5-oxo-5-phenylmethoxypentanoic acid;(2S)-2-aminopropanoic acid involves its interaction with biological systems at the molecular level. The copolymer can mimic natural polymers, facilitating cell adhesion and proliferation. Its built-in neurotransmitter glutamate can induce neurogenesis and promote nerve regeneration . The molecular targets and pathways involved include the activation of specific receptors and signaling pathways that regulate cell growth and differentiation .

Comparison with Similar Compounds

Similar Compounds

Poly(γ-benzyl-L-glutamate): A homopolymer of γ-benzyl-L-glutamate used in similar applications but lacks the alanine component.

Poly(ethylene terephthalate): A widely used synthetic polymer with different properties and applications.

Poly(aspartic acid): Another biodegradable polymer with applications in superabsorbent materials.

Uniqueness

Gamma-Benzylglutamate-alanine copolymer is unique due to its combination of γ-benzyl-L-glutamate and alanine units, providing a balance of hydrophobic and hydrophilic properties. This copolymer’s ability to form biomimetic scaffolds and its potential in neuroregenerative applications set it apart from other similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.